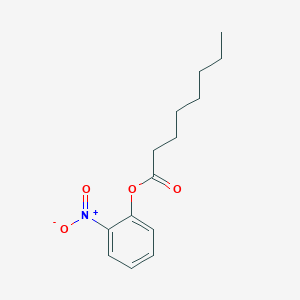
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester, also known as A-317567, is a chemical compound that has been widely studied for its potential medical applications. This compound belongs to the class of piperazine derivatives, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is not fully understood, but it is thought to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including pain perception, cognitive function, and inflammation. By blocking the alpha7 receptor, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester may reduce pain perception and inflammation, and improve cognitive function.
Effets Biochimiques Et Physiologiques
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain perception and inflammation, and to improve cognitive function. 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction. Additionally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been shown to have neuroprotective effects, and may have potential as a treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is that it has been extensively studied in animal models, and its effects have been well characterized. This makes it a useful tool for studying the alpha7 receptor and its role in physiological processes. However, one limitation of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester. One area of interest is its potential as a treatment for chronic pain. Further studies are needed to determine its safety and efficacy in humans, and to identify the optimal dosing regimen. Another area of interest is its potential as a treatment for addiction. Additional studies are needed to determine its effects on different types of drugs of abuse, and to identify the optimal treatment regimen. Finally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester may have potential as a treatment for neurological disorders, and further studies are needed to determine its neuroprotective effects and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester involves several steps, including the preparation of the piperazine ring, the introduction of the carboxylic acid group, and the addition of the alkynyl groups. The final step involves the reaction of the compound with ethyl bromide to form the ethyl ester. The synthesis of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been described in detail in several scientific publications.
Applications De Recherche Scientifique
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been studied extensively for its potential as a therapeutic agent. It has been shown to have analgesic properties, and has been investigated as a treatment for chronic pain. 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has also been studied for its potential as a treatment for addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Additionally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been studied for its potential as a treatment for neurological disorders, including Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
109820-88-4 |
|---|---|
Nom du produit |
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester |
Formule moléculaire |
C17H27BrN2O2 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
ethyl 4-hept-2-ynyl-4-prop-2-ynylpiperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C17H27N2O2.BrH/c1-4-7-8-9-10-14-19(13-5-2)15-11-18(12-16-19)17(20)21-6-3;/h2H,4,6-8,11-16H2,1,3H3;1H/q+1;/p-1 |
Clé InChI |
ONKYGDDZJGUKPE-UHFFFAOYSA-M |
SMILES |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)CC#C.[Br-] |
SMILES canonique |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)CC#C.[Br-] |
Synonymes |
ethyl 4-hept-2-ynyl-4-prop-2-ynyl-2,3,5,6-tetrahydropyrazine-1-carboxy late bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)

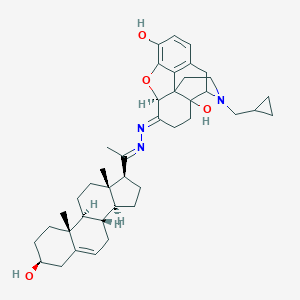
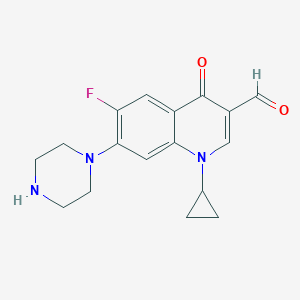
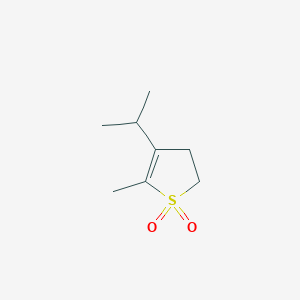
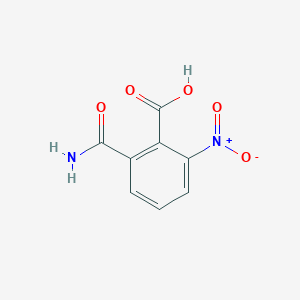


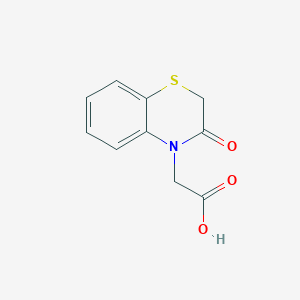
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
